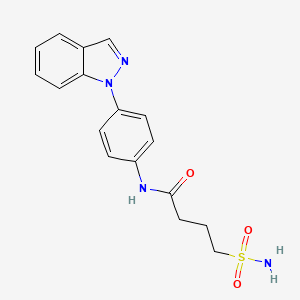![molecular formula C13H22N2O4 B7434590 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid, also known as CHX-AhXP, is a synthetic peptide that has been developed for use in scientific research. This peptide has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
作用機序
The mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves the inhibition of the proteasome, a complex responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid leads to the accumulation of misfolded proteins in cancer cells, which triggers apoptosis. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent.
実験室実験の利点と制限
One advantage of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid is its specificity for cancer cells. It induces apoptosis in cancer cells while sparing normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential as an anti-inflammatory agent. However, there are also limitations to using 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid in lab experiments. One limitation is its cost, as it is a synthetic peptide that can be expensive to produce. Another limitation is its stability, as it can degrade over time.
将来の方向性
There are several future directions for the study of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. One direction is the development of more efficient synthesis methods to reduce the cost of producing 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid needs to be further elucidated in order to optimize its therapeutic potential.
合成法
The synthesis of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin support, and the amino acids are added sequentially using a coupling agent. After synthesis, the peptide is cleaved from the resin and purified using HPLC. The final product is obtained as a white powder with high purity.
科学的研究の応用
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
3-[6-(cyclopropanecarbonylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-11(14-9-7-12(17)18)4-2-1-3-8-15-13(19)10-5-6-10/h10H,1-9H2,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQGPVTZMUWFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)